9H-Carbazol-1-ylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Significant progress has been made in synthesizing carbazole derivatives through C-H bond activation, a method that streamlines the production of functionalized materials. This technique is particularly relevant for creating compounds with photovoltaic, biomedical imaging, and fluorescent polymer applications. A synthetic method for the preparation of 6-aryl-1,4-dimethyl-9H-carbazoles involving a palladium-catalyzed coupling reaction of 1,4-dimethyl-9H-carbazole-6-boronic acids and (hetero)aryl halides is described .Molecular Structure Analysis

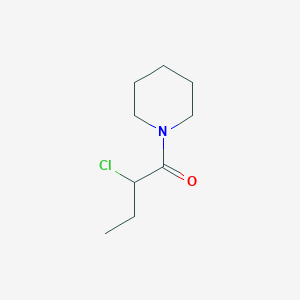

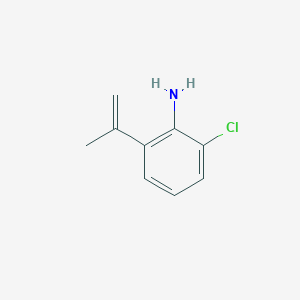

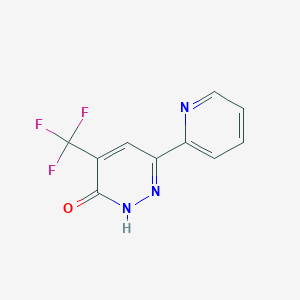

The molecular formula of 9H-Carbazol-1-ylboronic acid is C12H10BNO2 . The average mass is 211.024 Da and the Monoisotopic mass is 211.080460 Da .Chemical Reactions Analysis

This compound derivatives are significant in the development of donor-acceptor (D-A) type materials for light-emitting applications, such as organic light-emitting diodes (OLEDs). These materials are characterized by their bipolar charge transport properties, which are pivotal for enhancing the performance of OLEDs.Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C12H10BNO2 .Applications De Recherche Scientifique

Material Science Applications

9H-Carbazol-1-ylboronic acid derivatives are significant in the development of donor-acceptor (D-A) type materials for light-emitting applications, such as organic light-emitting diodes (OLEDs). These materials are characterized by their bipolar charge transport properties, which are pivotal for enhancing the performance of OLEDs. Carbazole-based compounds with D-A structures are especially important in thermally activated delayed fluorescence (TADF) applications and as host materials in phosphorescent OLEDs. The versatile properties of these carbazole units contribute significantly to advancements in light-emitting technologies (Ledwon, 2019).

Environmental Impact and Degradation

The environmental distribution and potential sources of halogenated carbazoles, including those derived from this compound, have been examined to understand their origin and impact. Halogenated carbazoles have been detected in environmental samples, showing dioxin-like toxicological potential and persistence. Studies have linked the production of halogenated indigo dyes as a significant anthropogenic source of these contaminants, highlighting the need for further research on their environmental behavior and degradation mechanisms (Parette et al., 2015).

Synthetic Chemistry Advancements

Significant progress has been made in synthesizing carbazole derivatives through C-H bond activation, a method that streamlines the production of functionalized materials. This technique is particularly relevant for creating compounds with photovoltaic, biomedical imaging, and fluorescent polymer applications. The direct conversion of indoles to carbazoles via palladium-catalyzed cascade reactions is a notable area of research, offering a streamlined approach to accessing fused aromatic systems essential for various industrial and biomedical applications (Dinda, Bhunia, & Jana, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

9H-carbazol-1-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUUHLXAZCECMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)